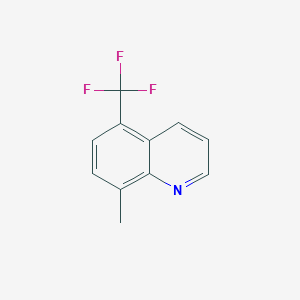

8-Methyl-5-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-5-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMJNBHDCKQLKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470122 |

Source

|

| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868668-58-0 |

Source

|

| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Methyl-5-(trifluoromethyl)quinoline CAS number 868668-58-0

An In-depth Technical Guide to 8-Methyl-5-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 868668-58-0), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of a trifluoromethyl group onto the quinoline scaffold is a well-established method for enhancing molecular properties such as metabolic stability, lipophilicity, and biological activity.[1][2] This document details the physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, predicted spectroscopic data for characterization, and a discussion on the potential reactivity and applications of this compound. It is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3][4][5] The introduction of a trifluoromethyl (CF₃) group can profoundly and beneficially alter the properties of a parent molecule. The high electronegativity and lipophilicity of the CF₃ group can improve a compound's metabolic stability by blocking potential sites of oxidation, enhance its binding affinity to biological targets, and improve its passive diffusion across biological membranes.[1] Consequently, trifluoromethylated quinolines are a focal point in the development of novel therapeutic agents. This guide focuses specifically on the 8-methyl-5-(trifluoromethyl) derivative, providing a technical foundation for its synthesis and further investigation.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for this specific molecule is scarce in publicly available literature, properties can be predicted based on closely related analogs and computational models.

| Property | Value | Source |

| CAS Number | 868668-58-0 | [6][7] |

| Molecular Formula | C₁₁H₈F₃N | [6] |

| Molecular Weight | 211.18 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 | [6] |

| Melting Point | 90-92 °C (Predicted for isomer) | [8] |

| Boiling Point | 264.5 °C at 760 Torr (Predicted for isomer) | [8] |

| Density | 1.268 g/cm³ (Predicted for isomer) | [8] |

| XLogP3-AA | 3.4 (Computed) | [6] |

Note: Predicted values are based on the isomer 5-methyl-8-(trifluoromethyl)quinoline and should be considered as estimates.

Proposed Synthetic Route and Experimental Protocols

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-8-methylquinoline

This protocol is adapted from a reported procedure for the bromination of 8-methylquinoline.[9] The use of silver sulfate (Ag₂SO₄) as a catalyst facilitates the regioselective bromination at the C5 position, which is activated by the quinoline nitrogen.

Experimental Protocol:

-

Reaction Setup: To a solution of 8-methylquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at room temperature, add silver sulfate (Ag₂SO₄, 1.5 eq).

-

Bromination: Slowly add bromine (Br₂, 1.0 eq) to the stirred reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

-

Isolation: Filter the resulting precipitate. Neutralize the filtrate to a pH > 7 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction: Extract the aqueous phase three times with ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-bromo-8-methylquinoline. The reported yield for this procedure is 71%.[9]

Step 2: Copper-Catalyzed Trifluoromethylation

The conversion of 5-bromo-8-methylquinoline to the final product can be achieved via a copper-catalyzed cross-coupling reaction. Several trifluoromethylating agents are available, with the Ruppert-Prakash reagent (TMSCF₃) and Langlois' reagent (NaSO₂CF₃) being common choices due to their stability and efficacy.[10][11][12][13][14] The following is a generalized protocol based on copper-catalyzed trifluoromethylation of aryl bromides.

Caption: General workflow for the copper-catalyzed trifluoromethylation step.

Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-8-methylquinoline (1.0 eq), copper(I) iodide (CuI, 10-20 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).

-

Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Trifluoromethylation Reagent:

-

Using Ruppert-Prakash Reagent: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5-2.0 eq) followed by a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) (2.0 eq).

-

Using Langlois' Reagent: Add sodium trifluoromethanesulfinate (NaSO₂CF₃, 2.0 eq) and an oxidant such as tert-butyl hydroperoxide (TBHP).

-

-

Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, and quench by adding water.

-

Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound have been published. The following data are predicted based on known spectral data of structurally similar compounds, such as 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline and other substituted trifluoromethylquinolines.[4][15][16]

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 8.9-9.1 ppm (d, 1H): Proton at C2 of the quinoline ring.

-

δ ~ 8.2-8.4 ppm (d, 1H): Proton at C4 of the quinoline ring.

-

δ ~ 7.5-7.8 ppm (m, 3H): Protons at C3, C6, and C7 of the quinoline ring.

-

δ ~ 2.8-3.0 ppm (s, 3H): Protons of the methyl group at C8.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~ 150-152 ppm: C2

-

δ ~ 147-149 ppm: C8a

-

δ ~ 135-137 ppm: C4

-

δ ~ 130-133 ppm: C6

-

δ ~ 128-130 ppm: C8

-

δ ~ 125-127 ppm (q, J ≈ 275 Hz): CF₃ group.

-

δ ~ 124-126 ppm: C4a

-

δ ~ 122-124 ppm (q, J ≈ 30 Hz): C5

-

δ ~ 121-123 ppm: C3

-

δ ~ 120-122 ppm: C7

-

δ ~ 18-20 ppm: CH₃ group.

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -60 to -63 ppm (s): A single peak corresponding to the CF₃ group.

Mass Spectrometry (EI):

-

M⁺: 211.06 (Calculated for C₁₁H₈F₃N)

-

Key Fragments: [M-H]⁺ (210), [M-F]⁺ (192), [M-CF₃]⁺ (142).

Infrared (IR) Spectroscopy:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2950-3000 cm⁻¹: Aliphatic C-H stretching (methyl group).

-

~1600, 1580, 1500 cm⁻¹: C=C and C=N stretching of the quinoline ring.

-

~1100-1350 cm⁻¹: Strong C-F stretching bands characteristic of the CF₃ group.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the quinoline nucleus.

-

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution. However, the benzene portion of the ring is more reactive than the pyridine part. The methyl group at C8 is activating, while the trifluoromethyl group at C5 is strongly deactivating. Electrophilic attack is likely to be directed to the positions ortho and para to the methyl group, although the overall reactivity will be diminished.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing CF₃ group will activate the ring towards nucleophilic attack, particularly at positions ortho and para to it.

-

Reactions of the Methyl Group: The methyl group at C8 can potentially undergo oxidation to a carboxylic acid or be halogenated under radical conditions.

-

Coordination Chemistry: The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a ligand for various metal ions.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not available, its structural motifs suggest significant potential for investigation.

-

Anticancer Research: Many substituted quinolines exhibit potent anticancer activity.[2][17][18] The presence of the trifluoromethyl group could enhance efficacy and pharmacokinetic properties. This compound would be a prime candidate for screening in various cancer cell line assays.

-

Antimicrobial Agents: The quinoline core is central to many antibacterial and antifungal drugs.[3][5][19][20][21] this compound could be evaluated for its activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Antimalarial Drug Development: Chloroquine and other quinoline-based drugs have been mainstays in malaria treatment. Novel trifluoromethylated quinolines are of interest in combating drug-resistant strains of Plasmodium falciparum.[2]

-

Materials Science: Fluorinated aromatic compounds can possess unique photophysical properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes.[16]

Safety and Handling

No specific safety data sheet (SDS) for this compound is available. The following precautions are based on the known hazards of structurally related compounds like 8-methylquinoline and other fluorinated aromatic compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant untapped potential in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The proposed synthetic route is practical and relies on well-documented reactions. The predicted spectroscopic data offers a basis for the structural verification of the synthesized compound. Further research to confirm these properties and to explore the biological activities of this molecule is highly encouraged and could lead to the discovery of novel therapeutic agents or advanced materials.

References

- Amii, H., & Uneyama, K. (2009). C–F Bond Formation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183.

- Baran, P. S., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.

- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.

- Dong, J.-j., et al. (2008). Supporting Information for The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry.

- Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2022). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

- Le, C., et al. (2014). Metallaphotoredox Perfluoroalkylation of Organobromides. Journal of the American Chemical Society, 136(13), 5021-5025.

- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.

-

PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

- Nakamura, Y., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 9, 2404-2409.

-

ResearchGate. (2014). Application of Langlois' Reagent in Trifluoromethylation Reactions. Retrieved from [Link]

-

SigutLabs. (2022). Reagent of the month – November - Langlois reagent. Retrieved from [Link]

-

ResearchGate. (2010). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. Retrieved from [Link]

- Singh, U. P., & Singh, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1169-1191.

- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- Khan, I., et al. (2021). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 26(23), 7293.

- Rangarajan, T. M., & Pasricha, S. (2023).

- Dong, J.-j., et al. (2008). Supporting Information for The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry.

- MacMillan, D. W. C., et al. (2013).

-

Chemical Synthesis Database. (n.d.). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

- Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.

- El-Gazzar, M. G., et al. (2023). Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. Chemistry & Biodiversity, 20(11), e202300804.

-

ResearchGate. (2022). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

-

ResearchGate. (2020). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Retrieved from [Link]

-

Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Retrieved from [Link]

- Lazo, J. S., et al. (2005). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 13(10), 3467-3475.

-

BuyersGuideChem. (n.d.). 5-Fluoro-8-methyl-quinoline suppliers and producers. Retrieved from [Link]

- BenchChem. (2025).

-

ResearchGate. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C11H8F3N | CID 11657798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 868668-58-0|this compound|BLD Pharm [bldpharm.com]

- 8. 5-methyl-8-(trifluoromethyl)quinoline CAS#: 2408447-07-2 [m.chemicalbook.com]

- 9. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 14. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]

- 15. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 16. beilstein-archives.org [beilstein-archives.org]

- 17. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

structure elucidation of 8-Methyl-5-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the Structure Elucidation of 8-Methyl-5-(trifluoromethyl)quinoline

Preamble: The Analytical Challenge

In the landscape of pharmaceutical and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. For novel heterocyclic compounds like this compound, unambiguous structure determination is not merely an academic exercise; it is a critical prerequisite for intellectual property, regulatory approval, and further development. The presence of multiple substituents on the quinoline core, including the powerfully electron-withdrawing trifluoromethyl group[1][2] and a methyl group, creates a specific analytical challenge: to confirm not only the core structure and substituents but also their exact placement (regiochemistry).

This guide presents a multi-modal analytical strategy, grounded in established spectroscopic principles, to definitively elucidate the structure of this compound. We will proceed with the logical flow of a real-world investigation, moving from initial molecular formula determination to the intricate mapping of atomic connectivity, culminating in ultimate structural confirmation. Each step is designed as a self-validating system, where data from one technique corroborates and refines the hypothesis derived from another.

Chapter 1: The Blueprint - A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete and unambiguous structural picture. A robust elucidation relies on the convergence of data from orthogonal methods.[3] Our strategy integrates Mass Spectrometry (MS) for molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone for mapping the carbon-hydrogen framework[3][4][5], and Infrared (IR) Spectroscopy for functional group verification. For absolute confirmation, Single Crystal X-Ray Crystallography is the gold standard.

Caption: Workflow for the .

Chapter 2: First Clues - Molecular Weight and Formula from Mass Spectrometry

Expertise & Experience: We begin with mass spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial choice for a substituted quinoline, which is expected to be a volatile and thermally stable small molecule.[6][7][8]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.[8]

-

GC Conditions:

-

Column: A standard non-polar column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column (30 m x 0.25 mm x 0.25 µm), is suitable for this separation.[9]

-

Injection: 1 µL injection with a split ratio (e.g., 50:1) to prevent column overloading.

-

Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Trustworthiness: This protocol ensures the compound is sufficiently volatilized and separated from any minor impurities before entering the mass spectrometer, providing a clean mass spectrum of the target analyte.

Expected Data & Interpretation

The molecular formula C₁₁H₈F₃N yields a monoisotopic mass of 211.0609 g/mol . A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is crucial for confirming the elemental composition with high accuracy.[10]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Assignment | Rationale |

|---|---|---|

| 211.0609 | [M]⁺ | Molecular ion peak. |

| 210.0531 | [M-H]⁺ | Loss of a hydrogen radical, common in aromatic systems. |

| 192.0503 | [M-F]⁺ | Loss of a fluorine radical from the CF₃ group. |

| 184.0612 | [M-HCN]⁺ | Characteristic fragmentation of the quinoline ring.[11][12] |

| 142.0498 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

The EI mass spectrum will provide a distinct "fingerprint." The presence of the molecular ion peak at m/z 211 confirms the molecular weight. Observing the loss of 27 Da (HCN) is a strong indicator of the quinoline core.[11]

Chapter 3: Mapping the Skeleton - Unraveling Connectivity with NMR Spectroscopy

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, count, and connectivity of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. For this molecule, a suite of 1D and 2D NMR experiments is required to unambiguously place the methyl and trifluoromethyl groups on the quinoline scaffold.

Protocol 3.1: NMR Sample Preparation

A high-quality spectrum begins with a well-prepared sample. This step cannot be overlooked.[13]

-

Massing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[14][15]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Use ~0.6-0.7 mL of solvent.[16][17]

-

Dissolution: Dissolve the sample in a small, clean vial first. This allows for gentle warming or vortexing to ensure complete dissolution.[14]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[15]

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Protocol 3.2: NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

2D NMR: Acquire correlation experiments, specifically HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H bonds and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond C-H correlations.[4]

Expected Data & Interpretation

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.9 | dd | 1H | H-2 | Typical downfield shift for H-2 of quinoline. |

| ~8.2 | dd | 1H | H-4 | Downfield shift due to proximity to ring nitrogen. |

| ~7.8 | d | 1H | H-6 | Deshielded by the adjacent electron-withdrawing CF₃ group. |

| ~7.6 | t | 1H | H-7 | Typical aromatic proton shift. |

| ~7.4 | dd | 1H | H-3 | Coupled to H-2 and H-4. |

| ~2.8 | s | 3H | 8-CH₃ | Typical shift for a methyl group on an aromatic ring.[18] |

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR will show 11 distinct signals: 9 for the quinoline ring carbons, 1 for the methyl carbon, and 1 for the trifluoromethyl carbon.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150 | C-2 | Aromatic C=N carbon. |

| ~148 | C-8a | Quaternary carbon adjacent to nitrogen. |

| ~136 | C-4 | Aromatic CH carbon. |

| ~135 | C-8 | Quaternary carbon bearing the methyl group.[19] |

| ~129 | C-7 | Aromatic CH carbon. |

| ~127 | C-4a | Quaternary carbon at ring junction. |

| ~126 | C-6 | Aromatic CH carbon. |

| ~123 (q, ¹JCF ≈ 274 Hz) | 5-CF₃ | Carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms.[20] |

| ~122 (q, ²JCF ≈ 30 Hz) | C-5 | Quaternary carbon bearing the CF₃ group, deshielded and split by fluorine coupling. |

| ~121 | C-3 | Aromatic CH carbon. |

| ~18 | 8-CH₃ | Aliphatic methyl carbon. |

¹⁹F NMR (Fluorine NMR): This simple but powerful experiment provides a clear signature for the trifluoromethyl group.

-

Expected Spectrum: A single, sharp singlet is expected around δ -60 to -62 ppm.[20][21] The absence of coupling indicates no other fluorine atoms are within 2-3 bonds.

2D NMR (HSQC & HMBC): The Definitive Connectivity While 1D NMR provides a strong hypothesis, 2D NMR provides the proof.

-

HSQC: Will show correlations between each proton and the carbon it is directly attached to (e.g., H-2 with C-2, H-3 with C-3, CH₃ protons with the CH₃ carbon).

-

HMBC: This is the key experiment for placing the substituents. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The following correlations would be critical to confirm the 8-Methyl-5-(trifluoromethyl) substitution pattern.

Caption: Key HMBC correlations confirming the substituent positions.

Trustworthiness: The observation of a 3-bond correlation from the methyl protons (δ ~2.8) to C-7, and 2- and 3-bond correlations from H-6 and H-7 to the CF₃-bearing carbon (C-5), provides irrefutable evidence for the proposed substitution pattern, ruling out other possible isomers.

Chapter 4: Functional Group Confirmation - Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides confirmatory evidence for the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as a quick quality check that aligns with the proposed structure.

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation

The spectrum should display characteristic absorption bands that confirm the major structural features of the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Methyl (CH₃) |

| 1600-1450 | C=C / C=N Stretch | Quinoline aromatic rings |

| 1350-1100 | C-F Stretch | Trifluoromethyl (CF₃) - typically strong, complex bands |

The presence of these bands, particularly the strong C-F stretches, would be highly consistent with the proposed structure.

Chapter 5: The Definitive Proof - Single Crystal X-Ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides structure confirmation beyond a reasonable doubt for most applications, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[22] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, detailing precise bond lengths, bond angles, and intermolecular interactions.[23][24]

Conceptual Protocol

-

Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

A successful crystallographic analysis would not only confirm the connectivity of this compound but also provide valuable insights into its solid-state conformation and packing.

Conclusion: A Synthesis of Evidence

The is a process of logical deduction, built upon a foundation of complementary analytical techniques. Mass spectrometry provides the molecular formula, establishing the atomic "parts list." A comprehensive suite of 1D and 2D NMR experiments then assembles those parts, mapping the intricate carbon-hydrogen framework and definitively placing the methyl and trifluoromethyl substituents at the C-8 and C-5 positions, respectively. Finally, IR spectroscopy offers a rapid confirmation of the key functional groups. Each piece of data validates the others, converging on a single, unambiguous molecular structure. This rigorous, multi-modal approach ensures the highest level of scientific integrity and confidence, a necessity for any researcher, scientist, or drug development professional working at the forefront of chemical science.

References

- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 3-18.

- Nguyen, T. A., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.

- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2993-3001.

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.

- Pérez-Gómez, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 174, 32-39.

- Iowa State University. (n.d.). NMR Sample Preparation.

- University of Durham. (n.d.). How to make an NMR sample. Department of Chemistry.

- Laczka, O., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols.

- da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021, 23.

- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978.

- Zenkevich, I. G., & Chupalov, A. A. (1996). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440.

- Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3456.

- Al-Masoudi, N. A., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(1), 123.

- NIST. (n.d.). Quinoline. NIST WebBook.

- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1H NMR. ChemicalBook.

- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 13C NMR spectrum. ChemicalBook.

- Leitner, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234.

- BenchChem. (2025).

- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.

- O'Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Fluorine Chemistry, 129(8), 655-665.

-

Yuniarti, E., & S, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

- Ishmath Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jchps.com [jchps.com]

- 6. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. emerypharma.com [emerypharma.com]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chempap.org [chempap.org]

- 12. Quinoline [webbook.nist.gov]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 19. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]

- 20. beilstein-archives.org [beilstein-archives.org]

- 21. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 8-Methyl-5-(trifluoromethyl)quinoline (C₁₁H₈F₃N)

This guide provides a comprehensive technical overview of 8-Methyl-5-(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By leveraging established principles of organic synthesis and medicinal chemistry, this document will delve into the synthesis, characterization, and potential applications of this molecule, offering both foundational knowledge and field-proven insights.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prevalence in both natural products, such as the antimalarial quinine, and synthetic drugs underscores its versatility as a pharmacophore.[1][3] The introduction of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The CF₃ group's strong electron-withdrawing nature can significantly alter the physicochemical properties of the parent molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5] This guide focuses on the strategic combination of the quinoline scaffold with a trifluoromethyl group at the 5-position and a methyl group at the 8-position, creating a molecule with significant potential for further investigation.

Synthesis and Mechanism

Proposed Synthetic Pathway: Modified Skraup-Doebner-von Miller Reaction

The proposed synthesis involves the acid-catalyzed reaction of 2-methyl-5-(trifluoromethyl)aniline with an α,β-unsaturated aldehyde, such as acrolein (generated in situ from glycerol).

Reaction Scheme:

Caption: Proposed synthesis of this compound via a modified Skraup-Doebner-von Miller reaction.

Step-by-Step Experimental Protocol (Generalized)

This protocol is a generalized procedure and requires optimization for safety and yield. The Skraup reaction can be highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Addition of Reactants: To this cooled mixture, slowly add 2-methyl-5-(trifluoromethyl)aniline followed by a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid).

-

Heating and Reaction: Gently heat the reaction mixture in an oil bath. The reaction is often initiated by a small amount of heat and can become vigorously exothermic. Careful temperature control is crucial. Once the initial exotherm subsides, continue heating at a reflux temperature for several hours to ensure the completion of the reaction.

-

Workup: After cooling to room temperature, the reaction mixture is cautiously poured into a large volume of water. The solution is then neutralized with a strong base (e.g., sodium hydroxide) until alkaline.

-

Isolation and Purification: The crude product is isolated by steam distillation. The distillate is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of this compound have not been extensively reported. However, based on data for structurally similar compounds, the following properties can be anticipated:

| Property | Predicted Value/Range | Reference Compound(s) |

| Molecular Weight | 211.18 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low-melting solid | 8-Methylquinoline |

| Boiling Point | > 200 °C | Trifluoromethyl-substituted quinolines[4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform) | General property of quinoline derivatives |

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group at the 8-position. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will be indicative of the single trifluoromethyl group.[8]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9][10][11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[5][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.[12][13]

Chemical Reactivity and Potential for Functionalization

The this compound molecule possesses several sites for further chemical modification, making it a versatile scaffold for the synthesis of derivative libraries.

Caption: A generalized workflow for the biological evaluation of this compound in a drug discovery program.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a fascinating molecule that combines the privileged quinoline scaffold with the advantageous properties of a trifluoromethyl group. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its likely synthesis, properties, and potential applications based on established chemical principles and data from analogous structures. Its unique substitution pattern makes it a compelling target for further research and a valuable building block for the development of novel therapeutic agents and functional materials. The protocols and workflows outlined herein provide a solid foundation for scientists and researchers to unlock the full potential of this promising compound.

References

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-584.

-

Kuninobu, Y., et al. Supplementary Information 5-Position-selective CH Trifluoromethylation of 8-Aminoquinoline Derivatives. Available at: [Link]

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.

- Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1833-1837.

-

8-Methylquinoline (611-32-5). National Institutes of Health. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

8-Methylquinoline. PubChem. Available at: [Link]

- Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). PubMed Central.

- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 333-349.

-

Quinoline, 8-methyl-. NIST WebBook. Available at: [Link]

- An Overview: The biologically important quninoline derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(5), 400-408.

- Kuninobu, Y., Nishi, M., & Kanai, M. (2016). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 14(34), 8092-8100.

-

The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. Available at: [Link]

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157-6167.

- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552.

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. Available at: [Link]

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2020). Molecules, 25(23), 5586.

Sources

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. 8-Methylquinoline(611-32-5) MS spectrum [chemicalbook.com]

- 10. research.monash.edu [research.monash.edu]

- 11. researchgate.net [researchgate.net]

- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 13. mdpi.com [mdpi.com]

The Trifluoromethylated Quinoline Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy in drug design, significantly enhancing the pharmacological profile of these molecules. The unique electronic properties of the CF3 group—its high electronegativity, metabolic stability, and ability to modulate lipophilicity and bioavailability—have led to the development of trifluoromethylated quinolines with a broad spectrum of potent biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethylated quinolines, delving into their anticancer, antimicrobial, antimalarial, and antiviral properties. We will examine the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic candidates.

The Strategic Advantage of Trifluoromethylation in Quinoline-Based Drug Design

The trifluoromethyl group is often considered a "super-functional group" in medicinal chemistry. Its introduction into the quinoline core can profoundly influence the molecule's physicochemical and pharmacokinetic properties.[1]

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the drug.[1]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.[1]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 group can alter the electron density of the quinoline ring system, influencing its binding affinity to biological targets.[2]

-

Improved Bioavailability: The combination of enhanced metabolic stability and lipophilicity often leads to improved oral bioavailability of trifluoromethylated compounds.[1]

These advantageous properties have spurred extensive research into trifluoromethylated quinolines, revealing their potential across a wide array of therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which many quinoline-based anticancer agents exert their effects is by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[6][7] Overexpression and hyperactivity of EGFR are common in many cancers, leading to uncontrolled cell division and survival.[8] Trifluoromethylated quinolines can act as potent EGFR inhibitors, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately leads to cell cycle arrest and apoptosis.[6][9]

Caption: Mechanism of action of trifluoromethylated quinolones via inhibition of DNA gyrase and topoisomerase IV.

Data on Antimicrobial Activity

The antimicrobial efficacy of trifluoromethylated quinolones is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. [10]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-piperazinyl-1-trifluoromethyl-4-quinolone-3-carboxylic acid (8a) | Staphylococcus aureus Smith | Comparable to Norfloxacin | [11][12] |

| 7-piperazinyl-1-trifluoromethyl-4-quinolone-3-carboxylic acid (8a) | Streptococcus pneumoniae IID1210 | Comparable to Norfloxacin | [11][12] |

| 7-piperazinyl-1-trifluoromethyl-4-quinolone-3-carboxylic acid (8a) | Escherichia coli NIHJ JC-2 | Comparable to Norfloxacin | [11][12] |

| Various 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | [13] |

| Substituted quinoline derivative 9 | Staphylococcus aureus | 0.12 | [13] |

| Substituted quinoline derivative 9 | Escherichia coli | 0.12 | [13] |

Experimental Protocol: MIC Determination (Broth Microdilution Method)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [10] Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Trifluoromethylated quinolone stock solution

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative (sterility) control (broth only)

-

Growth control (broth with inoculum, no antibiotic)

Procedure:

-

Preparation of Antibiotic Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. [14]Create a two-fold serial dilution of the trifluoromethylated quinolone by adding 100 µL of the stock solution to the first column and then transferring 100 µL from well to well across the plate, mixing thoroughly at each step. [14]2. Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

-

Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air. [10]5. Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well). [10][15]The growth control well should be turbid, and the sterility control well should be clear.

Antimalarial and Antiviral Activities

Beyond their anticancer and antimicrobial properties, trifluoromethylated quinolines have a rich history and promising future in combating infectious diseases like malaria and various viral infections.

Antimalarial Activity

The trifluoromethylated quinoline, mefloquine, has been a cornerstone in the prevention and treatment of malaria. [16]Its mechanism of action is believed to involve the inhibition of protein synthesis in the Plasmodium falciparum parasite by targeting its 80S ribosome. [16]

Antiviral Activity

Several trifluoromethylated quinoline derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including Zika virus, coronaviruses, and herpes simplex virus. [13][17][18]For instance, some 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent inhibition of Zika virus replication. [17]The mechanisms of antiviral action can vary, with some compounds interfering with viral entry into host cells. [18]

Synthesis of Trifluoromethylated Quinolines: A Representative Protocol

The synthesis of trifluoromethylated quinolines can be achieved through various synthetic routes. [16][18][19][20][21]A common approach involves the condensation of a trifluoromethyl-containing precursor with an appropriate aniline derivative.

Representative Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid

This protocol describes the synthesis of a key intermediate in the preparation of several biologically active trifluoromethylated quinolines. [19] Materials:

-

7-trifluoromethyl-isatin

-

1,1,1-trifluoroacetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 2 N

-

Water

-

Autoclave

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In an autoclave, combine 100 parts by volume of water, 8.8 parts of sodium hydroxide, 43.2 parts of 7-trifluoromethyl-isatin, and 27.4 parts of 1,1,1-trifluoroacetone. [19]2. Heat the mixture at 110°C for 8 hours. [19]3. After cooling, add 2 N hydrochloric acid while stirring until the pH of the mixture reaches 2.7. [19]4. A precipitate will form. Filter the precipitate and dry it at 70°C under a vacuum of approximately 20 mbar. [19]5. The resulting product is 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid. [19]

Caption: General synthesis workflow for a trifluoromethylated quinoline derivative.

Conclusion and Future Perspectives

Trifluoromethylated quinolines represent a highly versatile and privileged scaffold in medicinal chemistry. The strategic incorporation of the trifluoromethyl group has consistently led to the discovery of potent drug candidates with a wide range of biological activities, including significant anticancer, antimicrobial, antimalarial, and antiviral properties. The continued exploration of structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly pave the way for the development of novel and more effective trifluoromethylated quinoline-based therapeutics to address pressing global health challenges.

References

-

Panda, S. S., & Jain, S. C. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Bioorganic & medicinal chemistry letters, 23(11), 3225–3229. [Link]

-

Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of medicinal chemistry, 48(9), 3443–3446. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. SciSpace. [Link]

-

Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]

-

Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. PrepChem.com. [Link]

-

Sanna, V., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(4), 846. [Link]

-

Al-Nuaimi, M. L., Sittaramane, V., Dickerson, M. T., & Cannon, J. R. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1849–1855. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Farghaly, T. A., et al. (2020). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 10(42), 25034-25047. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

A Review on Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents. International Journal of Pharmacy and Biological Sciences. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science. [Link]

-

El-Gamal, M. I., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4956. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Henrik's Lab. [Link]

-

Singh, H., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 8(36), 32831–32842. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. ResearchGate. [Link]

-

Quinolones Mechanism of action. Medical dictionary. [Link]

-

Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Proceedings of the National Academy of Sciences of the United States of America, 82(2), 307–311. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

- One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.

-

Boyarskiy, V. P., et al. (2018). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 14, 2596-2603. [Link]

-

Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29285-29311. [Link]

-

IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ScienceDirect. [Link]

-

IC50 values and dose–response curves of designed... ResearchGate. [Link]

-

Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model. Semantic Scholar. [Link]

-

Kashiwagi, S., et al. (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(4), 989–992. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]

-

Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]

-

Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijmphs.com [ijmphs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. prepchem.com [prepchem.com]

- 20. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery of Novel Quinoline Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] First isolated from coal tar in 1834, its true value was unlocked through synthetic chemistry, revealing a versatile framework for developing therapeutic agents.[6] The unique electronic properties and rigid structure of the quinoline nucleus allow it to serve as a key pharmacophore, capable of engaging in various interactions with biological targets.[2][4] This has led to the development of numerous successful drugs across a wide spectrum of diseases, including anti-malarials (e.g., Chloroquine, Quinine), antibacterials (e.g., Ciprofloxacin), and anticancer agents (e.g., Camptothecin).[7][8]

The enduring relevance of quinoline derivatives stems from their vast chemical space; the scaffold can be functionalized at multiple positions, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[2][4] This guide provides a comprehensive overview of the modern drug discovery process for novel quinoline derivatives, from initial synthetic design and high-throughput screening to lead optimization and preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.

Chapter 1: Synthetic Strategies for the Quinoline Core: From Classic Reactions to Modern Innovations

The construction of the quinoline core is the foundational step in any discovery program. The choice of synthetic strategy is critical and is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and environmental impact ("green chemistry").[9]

1.1 Classical Named Reactions: The Historical Bedrock

For over a century, a set of robust named reactions has provided access to the quinoline system. While sometimes limited by harsh conditions or poor regioselectivity, they remain valuable for specific applications.[1][10][11][12]

-

Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][12] It is a powerful method for producing unsubstituted or simply substituted quinolines, but the highly exothermic and acidic conditions limit its use with sensitive functional groups.[12][13]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[1][13]

-

Friedländer Synthesis: This is one of the most versatile classical methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[1][6][11] Its primary advantage is the unambiguous formation of a single product isomer.

-

Combes Synthesis: This reaction condenses anilines with β-diketones under acidic conditions to form 2,4-disubstituted quinolines.[1][11]

The causality behind choosing a classical route often relates to the commercial availability and low cost of starting materials for large-scale synthesis of a specific, simple quinoline core.

1.2 Modern Synthetic Methodologies: Efficiency, Diversity, and Control

Recent decades have seen a paradigm shift towards more efficient and versatile synthetic methods, driven by advances in catalysis and reaction engineering.[6][14]

-

Transition-Metal Catalysis: Catalysts based on rhodium, ruthenium, cobalt, and copper have enabled novel pathways through C-H bond activation and annulation strategies.[6] These reactions offer high atom economy and allow for the construction of complex, polysubstituted quinolines from readily available starting materials like anilines and alkynes.[6] For instance, rhodium-catalyzed ortho-C–H bond activation followed by heteroannulation provides a direct route to quinoline carboxylates.[6]

-

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, construct the quinoline scaffold in a single step from three or more starting materials.[11][15] This approach is exceptionally powerful for building diverse compound libraries for high-throughput screening, as it combines operational simplicity with high structural complexity in the products.[15]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and improve the green chemistry profile of quinoline synthesis.[2][9] For example, a Nafion-mediated Friedländer synthesis can be completed efficiently under microwave conditions.[6]

The decision to employ a modern synthetic route is typically driven by the need for greater structural diversity, tolerance of complex functional groups, and improved reaction efficiency, which are paramount in the early stages of a drug discovery project.

Chapter 2: The Discovery Engine: High-Throughput Screening (HTS) for Hit Identification

Once a diverse library of quinoline derivatives is synthesized, the next step is to identify "hits"—compounds that exhibit activity against the biological target of interest. Quantitative High-Throughput Screening (qHTS) is the workhorse for this phase, allowing for the rapid testing of thousands of compounds in a concentration-response format.[16]

The process is a self-validating system designed to minimize false positives and negatives, progressing from a broad primary screen to more rigorous confirmatory and orthogonal assays.

2.1 Assay Development and Miniaturization

The foundation of a successful HTS campaign is a robust and reliable biological assay. The choice of assay depends on the target class (e.g., enzyme, receptor, cellular pathway). For instance, when targeting histone demethylases, a fluorescence-based assay that detects the formaldehyde byproduct of the enzymatic reaction can be employed.[16]

Key Considerations:

-

Relevance: The assay must accurately reflect the biological process being targeted.

-

Signal Window: A large difference between the positive and negative control signals is essential.

-

Reproducibility: The assay must yield consistent results, typically measured by a Z'-factor > 0.5.

-

Miniaturization: The assay must be adaptable to low-volume formats (e.g., 1536-well plates) to conserve reagents and compound.[16]

2.2 The HTS Cascade: A Step-by-Step Workflow

A typical HTS campaign follows a multi-stage cascade to efficiently identify and validate hits.

Step-by-Step HTS Workflow:

-

Primary Screen: The entire compound library (e.g., >200,000 compounds) is screened at a single high concentration or in a dilution series to identify initial hits.[16]

-

Hit Confirmation: Compounds that show activity in the primary screen are re-tested under the same conditions to confirm their activity and eliminate random errors.

-

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 7-10 points) to determine their potency (e.g., IC₅₀ or EC₅₀).

-

Orthogonal Assays: The activity of the hits is verified using a different assay technology. For an enzymatic target, this could involve switching from a fluorescence-based assay to a mass spectrometry-based assay that directly measures substrate and product.[16] This step is crucial for eliminating artifacts and technology-specific false positives.

-

Counterscreens: Hits are tested against related targets or assay components to assess selectivity and rule out non-specific mechanisms of action (e.g., compound aggregation, assay interference).

Chapter 3: From Hit to Lead: Structure-Activity Relationship (SAR) and Optimization

A "hit" from an HTS campaign is merely a starting point. It may have modest potency, poor selectivity, or unfavorable physicochemical properties. The goal of the lead optimization phase is to iteratively modify the hit structure to develop a "lead" compound with a drug-like profile. This process is driven by establishing a Structure-Activity Relationship (SAR).[7][17]

3.1 Establishing the SAR

SAR studies explore how specific changes to a molecule's structure affect its biological activity.[17] By synthesizing and testing a series of analogues, medicinal chemists can identify which parts of the quinoline scaffold are essential for activity and which can be modified to improve other properties.[18][19]

For example, in a series of anticancer quinoline derivatives, SAR analysis might reveal that:

-

A bulky alkoxy group at the 7-position is beneficial for activity.[20]

-

An amino side chain at the 4-position is critical for potency.[20]

-

The length of an alkylamino side chain is optimal at two carbon units.[20]

This information guides the rational design of the next generation of compounds.

Table 1: Example SAR Data for a Hypothetical Quinoline Kinase Inhibitor Series

| Compound ID | R¹ (at C4-NH) | R² (at C7) | Kinase IC₅₀ (nM) | Rationale for Synthesis |

|---|---|---|---|---|

| Hit-1 | Phenyl | -OCH₃ | 850 | Initial HTS Hit |

| Opt-1a | 4-Fluorophenyl | -OCH₃ | 420 | Probe electronic effects on R¹ |

| Opt-1b | 3-Chlorophenyl | -OCH₃ | 950 | Steric clash at meta position? |

| Opt-2a | 4-Fluorophenyl | -H | >10,000 | Test necessity of C7-methoxy |

| Opt-2b | 4-Fluorophenyl | -OCH₂CH₃ | 350 | Explore larger alkoxy groups |

| Opt-2c | 4-Fluorophenyl | -O(CH₂)₃F | 55 | Combine favorable R¹ with C7 extension to reach new pocket |

| Lead-1 | 4-Fluorophenyl | -O(CH₂)₃F | 55 | Optimized Lead Candidate |

3.2 Bioisosteric Replacement: A Key Optimization Strategy